molecular formula C7H11N3O B11920980 1-(Oxetan-2-ylmethyl)-1h-pyrazol-4-amine

1-(Oxetan-2-ylmethyl)-1h-pyrazol-4-amine

Cat. No.: B11920980
M. Wt: 153.18 g/mol
InChI Key: RPDPSBWIXVOAIA-UHFFFAOYSA-N
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Description

1-(Oxetan-2-ylmethyl)-1h-pyrazol-4-amine is a compound that features both an oxetane ring and a pyrazole ring The oxetane ring is a four-membered cyclic ether, while the pyrazole ring is a five-membered ring containing two nitrogen atoms

Preparation Methods

The synthesis of 1-(Oxetan-2-ylmethyl)-1h-pyrazol-4-amine typically involves the formation of the oxetane ring followed by the introduction of the pyrazole moiety. One common synthetic route includes the cyclization of a suitable precursor to form the oxetane ring, followed by a reaction with a pyrazole derivative. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process .

Chemical Reactions Analysis

1-(Oxetan-2-ylmethyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the rings.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

1-(Oxetan-2-ylmethyl)-1h-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Oxetan-2-ylmethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting their activity and affecting various biological pathways .

Comparison with Similar Compounds

Similar compounds to 1-(Oxetan-2-ylmethyl)-1h-pyrazol-4-amine include other oxetane and pyrazole derivatives. These compounds share structural similarities but may differ in their reactivity and applications. For example:

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1-(oxetan-2-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C7H11N3O/c8-6-3-9-10(4-6)5-7-1-2-11-7/h3-4,7H,1-2,5,8H2

InChI Key

RPDPSBWIXVOAIA-UHFFFAOYSA-N

Canonical SMILES

C1COC1CN2C=C(C=N2)N

Origin of Product

United States

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